4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one
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Overview
Description
4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyranone family. Pyranones are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound features a pyran ring with an ethyl group at the 4-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde and an enolizable ketone, the compound can be synthesized via an aldol condensation followed by cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce a dihydropyran derivative.
Scientific Research Applications
4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the pyran ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-hydroxy-2H-pyran-3(6H)-one: Similar structure with a methyl group instead of an ethyl group.
4-Ethyl-5-methoxy-2H-pyran-3(6H)-one: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both an ethyl group and a hydroxyl group on the pyran ring may confer distinct properties compared to its analogs.
Properties
CAS No. |
61363-77-7 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-ethyl-3-hydroxy-2H-pyran-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-5-6(8)3-10-4-7(5)9/h8H,2-4H2,1H3 |
InChI Key |
WGMHBOMRXAYQPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(COCC1=O)O |
Origin of Product |
United States |
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